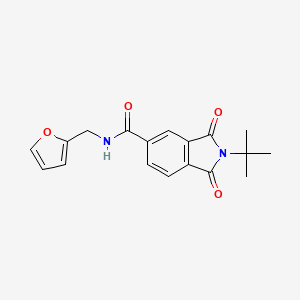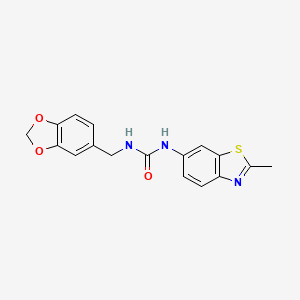![molecular formula C16H15N5OS B5763063 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5763063.png)
4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G-protein coupled receptor that plays a crucial role in platelet aggregation, thrombosis, and vascular inflammation. MRS2500 has been extensively studied for its potential therapeutic applications in various diseases, including stroke, myocardial infarction, and inflammatory bowel disease.
作用機序
4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide is a selective antagonist of the P2Y1 receptor, which is a G-protein coupled receptor that plays a crucial role in platelet aggregation, thrombosis, and vascular inflammation. 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide binds to the P2Y1 receptor, preventing the activation of downstream signaling pathways that lead to platelet aggregation and thrombus formation.
Biochemical and Physiological Effects
4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide has been shown to have several biochemical and physiological effects, including the inhibition of platelet aggregation and thrombus formation, the reduction of infarct size in ischemic stroke, and the attenuation of inflammatory responses in inflammatory bowel disease.
実験室実験の利点と制限
One advantage of using 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide in lab experiments is its high selectivity for the P2Y1 receptor, which allows for the specific targeting of this receptor without affecting other receptors or signaling pathways. However, one limitation of using 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
将来の方向性
There are several future directions for the study of 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide, including the development of more potent analogs of the compound, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanisms of action. Additionally, the use of 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
合成法
The synthesis of 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide involves several steps, including the reaction of 4-nitrobenzoyl chloride with 5-[(2-methylbenzyl)thio]-1H-tetrazole in the presence of a base, followed by reduction of the resulting nitro compound with palladium on charcoal. The final step involves the reaction of the resulting amine with 4-fluorobenzoyl chloride to yield 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide.
科学的研究の応用
4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including stroke, myocardial infarction, and inflammatory bowel disease. In a study by Hechler et al., 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide was shown to reduce platelet aggregation and thrombus formation in mice, suggesting its potential use as an antiplatelet agent. In another study by Li et al., 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide was shown to reduce infarct size and improve neurological function in a rat model of ischemic stroke, suggesting its potential use as a neuroprotective agent.
特性
IUPAC Name |
4-[5-[(2-methylphenyl)methylsulfanyl]tetrazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-11-4-2-3-5-13(11)10-23-16-18-19-20-21(16)14-8-6-12(7-9-14)15(17)22/h2-9H,10H2,1H3,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWYIVHERPWMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671113 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5762987.png)
![2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B5762990.png)
![2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5763002.png)




![2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763029.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5763036.png)

![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5763077.png)
![2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5763082.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5763083.png)
![3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5763086.png)